N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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Overview
Description
“N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives, sulfonyl chlorides, and phenoxyphenyl compounds. Common reaction conditions include:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium catalysts, base catalysts like triethylamine
Temperature: Reactions may be conducted at room temperature or under reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: DMF, DCM, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzimidazole derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of “N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” would depend on its specific biological target. Typically, benzimidazole derivatives interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular pathways involved may include inhibition of DNA synthesis, disruption of cell division, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many biologically active compounds.
Sulfonylureas: Known for their use in diabetes treatment.
Phenoxyphenyl derivatives: Often studied for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of “N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H26N4O5S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide |
InChI |
InChI=1S/C25H26N4O5S/c1-17(24(30)26-18-10-15-22-23(16-18)28(3)25(31)27(22)2)29(35(4,32)33)19-11-13-21(14-12-19)34-20-8-6-5-7-9-20/h5-17H,1-4H3,(H,26,30) |
InChI Key |
SOMYYXBVJFFYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N(C(=O)N2C)C)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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